molecular formula C10H10Cl2O2 B2769568 (4-Chloro-3,5-dimethylphenoxy)acetyl chloride CAS No. 55691-31-1

(4-Chloro-3,5-dimethylphenoxy)acetyl chloride

Cat. No.: B2769568
CAS No.: 55691-31-1
M. Wt: 233.09
InChI Key: WPIRXCPYYIXJPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Chloro-3,5-dimethylphenoxy)acetyl chloride is an organic compound with the molecular formula C10H10Cl2O2 and a molecular weight of 233.09 g/mol . It is commonly used in organic synthesis and various research applications due to its reactive acetyl chloride group.

Scientific Research Applications

Synthesis and Molecular Structures

The research on derivatives related to “(4-Chloro-3,5-dimethylphenoxy)acetyl chloride” has been extensive, focusing on their synthesis, molecular structures, and potential applications. For example, Suzuki et al. (1990) explored the synthesis and solution-phase behavior of new anionic pentacoordinate triorganotin(IV) compounds, highlighting the reactivity of chloro- and (2,6-dimethylphenoxy)triorganostannanes with tris(dimethylamino)sulfonium (TAS) chloride or 2,6-dimethylphenoxide, forming corresponding stannate complexes with trigonal-bipyramidal structures (Suzuki et al., 1990).

Potential as Ionophore in Sensor Applications

Another study by Hassan et al. (2003) utilized Dimethyl-4,4-dimethoxy-5,6,5',6'-dimethylene dioxy biphenyl-2,2-dicarboxylate (DDB), a compound with a similar structure, as a novel ionophore in plasticized poly(vinyl chloride) (PVC) matrix membrane sensors for barium ions, demonstrating its potential in sensor applications with high selectivity and stability over a wide pH range (Hassan et al., 2003).

Acylation Procedures

Research by Zhang et al. (2002) into the acylation of azaindoles at C-3 provides insight into the methodology that could potentially be applied to the acylation reactions involving “this compound,” showcasing the utility of acyl chlorides in organic synthesis (Zhang et al., 2002).

Anti-Tubercular Applications

Nimbalkar et al. (2018) conducted a study on the synthesis of novel derivatives showing promising in vitro anti-tubercular activity against Mycobacterium tuberculosis, which could point towards the potential bioactivity of “this compound” derivatives in medicinal chemistry (Nimbalkar et al., 2018).

Safety and Hazards

The safety data sheet for “(4-Chloro-3,5-dimethylphenoxy)acetyl chloride” indicates that it is classified as Acute Tox. 4 Oral, which means it is harmful if swallowed . It should be stored at a temperature between 28 C for safety .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-3,5-dimethylphenoxy)acetyl chloride typically

Properties

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)acetyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O2/c1-6-3-8(14-5-9(11)13)4-7(2)10(6)12/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPIRXCPYYIXJPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.